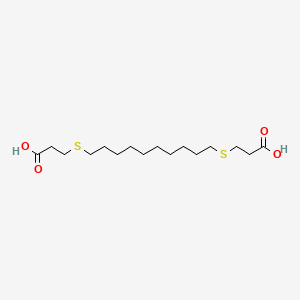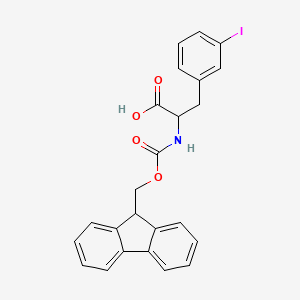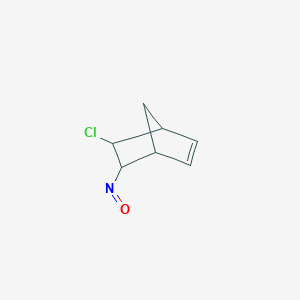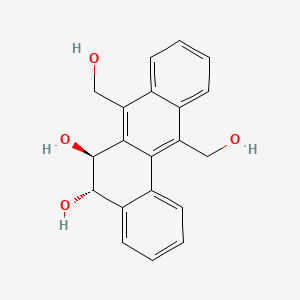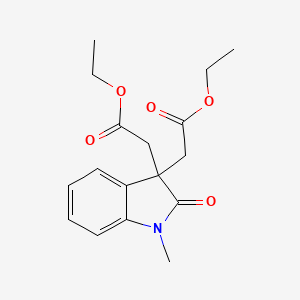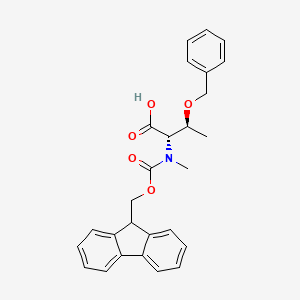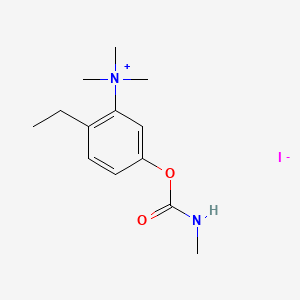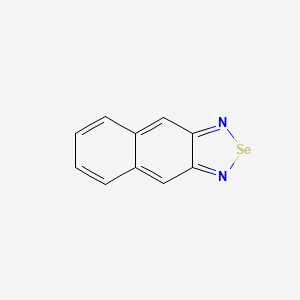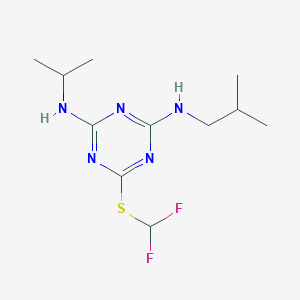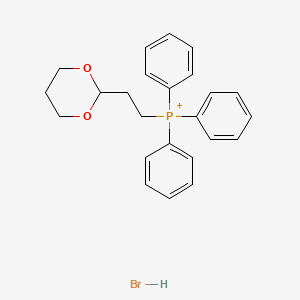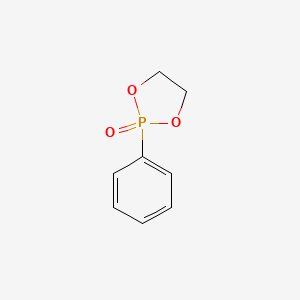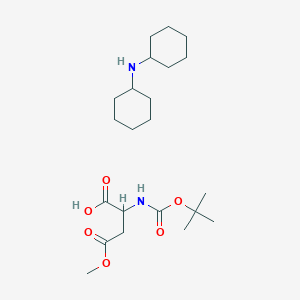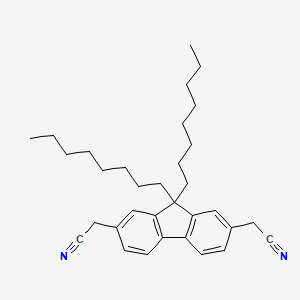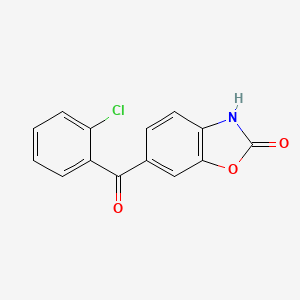
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a 6-(o-chlorobenzoyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- typically involves the reaction of 2-aminophenol with o-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazolinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. For example, the Hofmann rearrangement using trichloroisocyanuric acid has been employed for the preparation of benzoxazolinone derivatives, providing a scalable and efficient method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolinone ring or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: A parent compound with similar core structure but lacking the chlorobenzoyl substituent.
6-Chloro-2-benzoxazolinone: A derivative with a chlorine atom at the 6-position but without the benzoyl group
Uniqueness
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is unique due to the presence of both the benzoxazolinone core and the 6-(o-chlorobenzoyl) substituent, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs .
Properties
CAS No. |
72766-68-8 |
|---|---|
Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-11-12(7-8)19-14(18)16-11/h1-7H,(H,16,18) |
InChI Key |
ZBBOBISKWSAIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


